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Introduction
AT7519 Hydrochloride is a novel, small-molecule inhibitor of multiple cyclin-dependent

kinases (CDKs) that has undergone extensive preclinical evaluation and has been advanced

into clinical trials.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making

CDKs attractive therapeutic targets for oncology.[3][4][5] AT7519 was developed to target

several members of the CDK family, thereby disrupting cell cycle progression, inhibiting

transcription, and inducing apoptosis in malignant cells.[4][6][7] This document provides a

comprehensive overview of the preclinical data for AT7519, detailing its mechanism of action, in

vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action
AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in both cell

cycle control and transcriptional regulation.[7][8][9] Its primary targets include CDK1, CDK2,

CDK4, CDK5, CDK6, and CDK9.[4][7][10] The compound also shows inhibitory activity against

Glycogen Synthase Kinase 3 beta (GSK-3β).[4][7][8]

The inhibition of these kinases by AT7519 leads to several key downstream anti-tumor effects:

Cell Cycle Arrest: By inhibiting CDK1, CDK2, and CDK4/6, AT7519 blocks cell cycle

progression at the G1/S and G2/M phases.[1][7][11] This is evidenced by the reduced
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phosphorylation of CDK substrates such as Retinoblastoma protein (Rb) and Nucleophosmin

(NPM).[1][12]

Transcriptional Inhibition: AT7519 potently inhibits CDK9, a component of the positive

transcription elongation factor b (P-TEFb).[1][6][7] This leads to decreased phosphorylation

of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), resulting in the inhibition

of transcription.[1][4][6][7] This effect preferentially impacts the expression of proteins with

short half-lives, including key survival factors like Mcl-1 and XIAP.[4][6]

Induction of Apoptosis: The combined effects of cell cycle arrest and transcriptional inhibition

culminate in the induction of programmed cell death.[3][4] AT7519 has been shown to induce

apoptosis through the cleavage of caspase-3 and PARP.[13][14] In some cancer types, such

as glioblastoma, AT7519 also induces pyroptosis via caspase-3-mediated cleavage of

gasdermin E (GSDME).[11][15]

GSK-3β Activation: AT7519 treatment leads to the dephosphorylation (activation) of GSK-3β,

a mechanism that contributes to its pro-apoptotic effects independently of transcriptional

inhibition.[4][5]
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Caption: The multi-targeted mechanism of action of AT7519.

Data Presentation: Quantitative Preclinical Data
In Vitro Kinase Inhibitory Activity
AT7519 demonstrates potent inhibitory activity against a range of cyclin-dependent kinases in

cell-free biochemical assays.

Table 1: In Vitro Kinase Inhibitory Activity of AT7519
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Kinase Target IC50 (nmol/L) Reference

CDK1/Cyclin B 210 [7][10]

CDK2/Cyclin A 47 [7][10]

CDK4/Cyclin D1 100 [7][10]

CDK5/p35 13 [7][10]

CDK6/Cyclin D3 170 [7][10]

CDK9/Cyclin T1 <10 [7][10]

| GSK-3β | 89 |[7][8][9] |

In Vitro Antiproliferative Activity
AT7519 exhibits potent antiproliferative and cytotoxic effects across a broad panel of human

cancer cell lines.

Table 2: Antiproliferative Activity of AT7519 in Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM)
Exposure Time
(h)

Reference

HCT116
Colon
Carcinoma

0.082 72 [8]

HT29 Colon Carcinoma 0.28 72 [3]

SW620 Colon Carcinoma 0.94 72 [8][9]

MCF-7
Breast

Adenocarcinoma
0.04 72 [8][9]

A2780
Ovarian

Carcinoma
0.35 72 [8]

U87MG Glioblastoma 0.22 48 [11]

U251 Glioblastoma 0.25 48 [11]

MM.1S
Multiple

Myeloma
0.5 48 [4][8]

U266
Multiple

Myeloma
0.5 48 [4][8]

HL60
Acute Myeloid

Leukemia

~0.4 (Effective

Conc.)
4 [6]

IMR-32
Neuroblastoma

(MYCN-amp)
0.14 (LC50) Not Specified [12]

| SK-N-AS | Neuroblastoma (MYCN non-amp) | 0.81 (LC50) | Not Specified |[12] |

Note: IC50 values can vary based on the specific assay conditions (e.g., MTT, Alamar Blue)

and exposure duration.

In Vivo Efficacy in Xenograft Models
AT7519 has demonstrated significant anti-tumor activity in various mouse xenograft models.

Table 3: Summary of In Vivo Preclinical Studies of AT7519
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Cancer Model Dosing Regimen Key Outcomes Reference

HCT116 & HT29
Colon Xenograft

9.1 mg/kg, twice
daily (i.p.)

Caused tumor
regression.

[3][8]

HL60 Leukemia

Xenograft

15 mg/kg, once daily

(i.p.)

Optimal efficacy;

reduced Mcl-1 levels

in tumors.

[6]

Human MM Xenograft
15 mg/kg (schedule

not specified)

Inhibited tumor

growth, prolonged

median survival (40 vs

27.5 days), increased

caspase-3 activation.

[4][14]

Glioblastoma

Xenograft

(Subcutaneous &

Intracranial)

Not specified
Significantly reduced

tumor volume.
[11][15]

MYCN-amplified

Neuroblastoma

Xenograft (AMC711T)

10-15 mg/kg/day for 5

days (i.p.)

Almost complete

blockage of tumor

growth; reduced p-Rb

and p-NPM levels.

[12]

| Th-MYCN Transgenic Mouse | 15 mg/kg/day | Improved survival and significant tumor

regression (86% reduction at day 7). |[12] |

Preclinical Pharmacokinetics
Pharmacokinetic studies in mice provide insight into the drug's distribution and clearance.

Table 4: Summary of Preclinical Pharmacokinetic Parameters of AT7519 in Mice
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Parameter Value Dosing Model Reference

Plasma
Clearance

55 mL/min/kg Not Specified Mouse [1]

Bioavailability

(i.p.)
~100% 5 mg/kg

HCT116

Xenograft
[12]

Plasma Cmax 1886 ng/mL 5 mg/kg (i.p.)
Neuroblastoma

Xenograft
[12]

Plasma t1/2 1.6 h 5 mg/kg (i.p.)
Neuroblastoma

Xenograft
[12]

| Protein Binding (Mouse Plasma) | 42% | 1 µg/mL | In Vitro |[1] |

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data.

Below are representative protocols for key experiments used to evaluate AT7519.

In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Treat cells with increasing concentrations of AT7519 (e.g., 0-4 µM) for

specified durations (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours at 37°C.

Solubilization: Aspirate the medium and add a solubilization agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://www.semanticscholar.org/paper/Biological-characterization-of-AT7519%2C-a-inhibitor-Squires-Feltell/56cb2698d67cae015f3846ccc501ae7c7b9c717b?p2df
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the

IC50 value using non-linear regression analysis.

Cellular Assays

Select Cancer Cell Lines

Plate cells in 96-well plates

Treat with AT7519 (Dose-Response)

Proliferation Assay
(e.g., MTT, Alamar Blue)

Cell Cycle Analysis
(PI Staining, Flow Cytometry)

Apoptosis Assay
(Annexin V/PI, Caspase)

Western Blot
(p-Rb, p-RNA Pol II, PARP)

Data Analysis
(IC50, % Apoptosis, Protein Levels)

Click to download full resolution via product page

Caption: General experimental workflow for in vitro evaluation of AT7519.

Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.

Cell Culture and Treatment: Culture cells (e.g., MM.1S) and treat with AT7519 (e.g., 0.5 µM)

or vehicle for various time points (e.g., 6, 12, 24 hours).[4]
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Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing

gently. Store at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing Propidium Iodide (PI) and RNase A.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Data Acquisition: Analyze the samples using a flow cytometer, collecting DNA content data

for at least 10,000 events.

Analysis: Use cell cycle analysis software (e.g., ModFit) to determine the percentage of cells

in the Sub-G1, G0/G1, S, and G2/M phases.[4]

Western Blotting for Pharmacodynamic Markers
This technique is used to detect changes in protein expression and phosphorylation.

Protein Extraction: Treat cells (e.g., HCT116) with AT7519, then lyse them in RIPA buffer

containing protease and phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., p-Rb (T821), p-RNA Pol II (Ser2), total Rb, actin) overnight at 4°C.[1][13]

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and

image the blot.

In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of AT7519 in a living organism.

Cell Preparation: Harvest cancer cells (e.g., HCT116) during their exponential growth phase

and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.[16]

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into

the flank of immunocompromised mice (e.g., nude or SCID mice).[4][16]

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach

a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

[17]

Drug Formulation and Administration: Formulate AT7519 in a suitable vehicle (e.g., saline).

[12] Administer the drug via the desired route (e.g., intraperitoneal injection) according to the

planned schedule (e.g., 15 mg/kg daily).[6][8] The control group receives the vehicle only.

Efficacy Assessment: Monitor tumor volume and mouse body weight regularly (e.g., 2-3

times per week).[17] Tumor volume can be calculated using the formula: (Length x Width²)/2.

Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be

excised for analysis of biomarkers (e.g., p-Rb, caspase-3 cleavage) by

immunohistochemistry or Western blot to confirm target engagement.[4][12]

Survival Analysis: For survival studies, monitor mice until a predetermined endpoint (e.g.,

tumor volume limit, clinical signs) and analyze survival data using Kaplan-Meier curves.[4]
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Caption: Standard workflow for an in vivo subcutaneous xenograft study.
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Conclusion
The preclinical data for AT7519 Hydrochloride robustly demonstrate its potential as an anti-

cancer agent. Its mechanism as a multi-CDK inhibitor translates into potent in vitro

antiproliferative activity across a wide range of hematological and solid tumor cell lines.[1][4][7]

This in vitro efficacy is confirmed in multiple in vivo xenograft models, where AT7519 treatment

leads to significant tumor growth inhibition, and in some cases, tumor regression and

prolonged survival.[3][4][11] The well-characterized pharmacodynamic markers, such as

reduced phosphorylation of Rb and RNA Pol II, provide clear evidence of target engagement in

vivo.[1][12] These comprehensive preclinical findings have provided a strong rationale for the

ongoing clinical evaluation of AT7519 in patients with advanced cancers.[3][4][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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